7-Azaspiro[3.5]nonane Core Demonstrates Superior FAAH Inhibitory Potency vs. Other Spirocyclic Scaffolds
In a systematic scaffold evaluation study, the 7-azaspiro[3.5]nonane core distinguished itself from multiple other spirocyclic cores based on superior potency for fatty acid amide hydrolase (FAAH) inhibition. Lead series derived from this core achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ [1]. The authors explicitly noted that 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane 'clearly distinguished themselves from the other spirocyclic cores' [2]. This scaffold-level validation supports the selection of 7-azaspiro[3.5]nonane derivatives, including 2,2-dimethoxy-7-azaspiro[3.5]nonane, for FAAH-targeted medicinal chemistry programs.
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (7-azaspiro[3.5]nonane-derived lead series) |
| Comparator Or Baseline | Multiple other spirocyclic cores (unspecified structures, evaluated in same study) |
| Quantified Difference | Superior potency; other cores did not achieve this potency threshold |
| Conditions | FAAH enzyme inhibition assay; kinact/Ki determination |
Why This Matters
This direct scaffold comparison provides quantitative justification for selecting 7-azaspiro[3.5]nonane-based building blocks over alternative spirocyclic amines in FAAH inhibitor programs, reducing scaffold-hopping attrition.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. View Source
- [2] ScienceDirect. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. View Source
